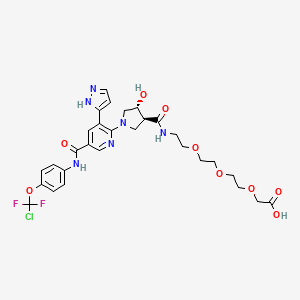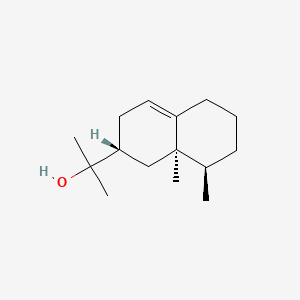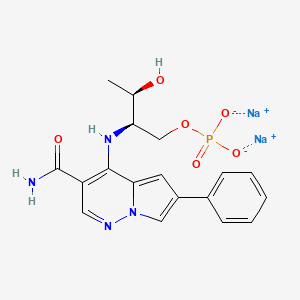
Jak-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-4 is a prodrug of a Janus kinase inhibitor, which has shown effectiveness in murine collagen-induced arthritis models . Janus kinases are a family of cytoplasmic non-receptor tyrosine kinases that play a crucial role in cytokine signaling, regulating various cellular processes such as cell survival, proliferation, differentiation, and immune responses .
Preparation Methods
The synthesis of Jak-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often involve the use of organic solvents and reagents to achieve the desired chemical transformations . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Jak-IN-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Jak-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the Janus kinase signaling pathway and its role in various cellular processes . In biology, this compound is used to investigate the effects of Janus kinase inhibition on cell proliferation, differentiation, and immune responses . In medicine, this compound has shown potential as a therapeutic agent for the treatment of autoimmune diseases, inflammatory conditions, and certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic agents targeting the Janus kinase signaling pathway .
Mechanism of Action
Jak-IN-4 exerts its effects by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors . The inhibition of Janus kinases disrupts the signaling cascade, leading to the modulation of immune responses and the suppression of inflammatory processes . The molecular targets of this compound include the Janus kinase family members, such as Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 . The pathways involved in the mechanism of action of this compound include the Janus kinase-signal transducer and activator of transcription pathway, which regulates the transcription of genes involved in immune regulation and inflammation .
Comparison with Similar Compounds
Jak-IN-4 is unique among Janus kinase inhibitors due to its specific chemical structure and mode of action . Similar compounds include other Janus kinase inhibitors such as tofacitinib, baricitinib, and upadacitinib . These compounds also target the Janus kinase-signal transducer and activator of transcription pathway but may differ in their selectivity for different Janus kinase family members and their pharmacokinetic properties . This compound’s uniqueness lies in its specific binding affinity and selectivity for certain Janus kinase isoforms, which may result in distinct therapeutic effects and safety profiles .
Properties
Molecular Formula |
C18H19N4Na2O6P |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
disodium;[(2R,3R)-2-[(3-carbamoyl-6-phenylpyrrolo[1,2-b]pyridazin-4-yl)amino]-3-hydroxybutyl] phosphate |
InChI |
InChI=1S/C18H21N4O6P.2Na/c1-11(23)15(10-28-29(25,26)27)21-17-14(18(19)24)8-20-22-9-13(7-16(17)22)12-5-3-2-4-6-12;;/h2-9,11,15,21,23H,10H2,1H3,(H2,19,24)(H2,25,26,27);;/q;2*+1/p-2/t11-,15-;;/m1../s1 |
InChI Key |
HWLNKNUKKZSFDI-XGVFAZNSSA-L |
Isomeric SMILES |
C[C@H]([C@@H](COP(=O)([O-])[O-])NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O.[Na+].[Na+] |
Canonical SMILES |
CC(C(COP(=O)([O-])[O-])NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

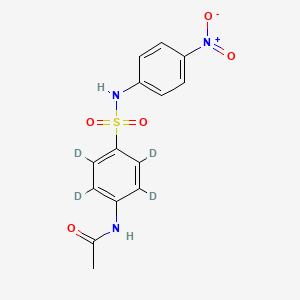
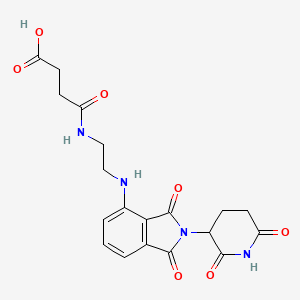
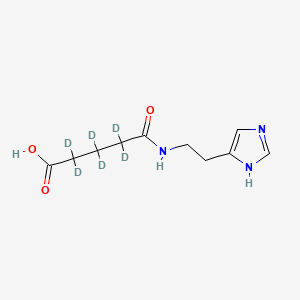

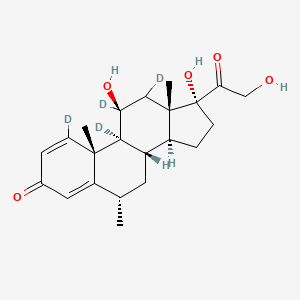
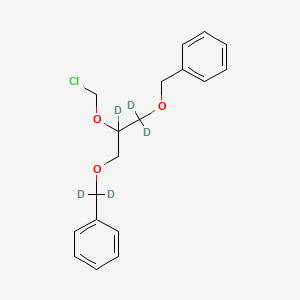

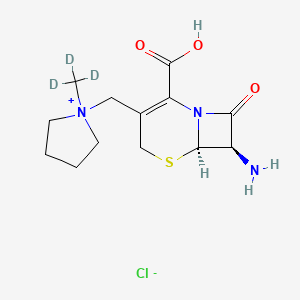
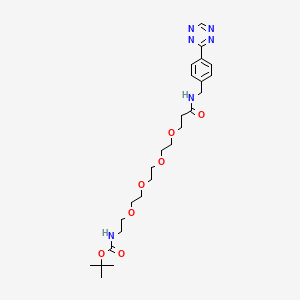
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
